molecular formula C24H32N2O9 B1663524 Maléate d’énalapril CAS No. 76095-16-4

Maléate d’énalapril

Numéro de catalogue: B1663524
Numéro CAS: 76095-16-4
Poids moléculaire: 492.5 g/mol
Clé InChI: OYFJQPXVCSSHAI-OIVMOUHBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’énalapril est un médicament appartenant à la classe des inhibiteurs de l’enzyme de conversion de l’angiotensine (ECA). Il est principalement utilisé pour traiter l’hypertension artérielle, l’insuffisance cardiaque et certaines maladies rénales. L’énalapril agit en relaxant les vaisseaux sanguins, ce qui permet au sang de circuler plus facilement et au cœur de pomper plus efficacement .

Mécanisme D'action

L’énalapril est un promédicament qui est converti en sa forme active, l’énalaprilate, dans l’organisme. L’énalaprilate inhibe l’enzyme de conversion de l’angiotensine (ECA), qui est responsable de la conversion de l’angiotensine I en angiotensine II. L’angiotensine II est un vasoconstricteur puissant qui augmente la tension artérielle. En inhibant l’ECA, l’énalapril réduit les niveaux d’angiotensine II, ce qui entraîne une vasodilatation et une diminution de la tension artérielle .

Safety and Hazards

Enalapril Maleate is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Analyse Biochimique

Biochemical Properties

Enalapril maleate is rapidly biotransformed into its active metabolite, enalaprilat . Enalaprilat competitively inhibits the ACE, hindering the production of angiotensin II . Angiotensin II is a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys .

Cellular Effects

Enalapril maleate, through its active metabolite enalaprilat, influences cell function by reducing blood pressure and blood fluid volume . This is achieved by inhibiting the formation of angiotensin II, which helps blood vessels relax so that blood can move through them more easily .

Molecular Mechanism

Enalapril maleate works at the molecular level by blocking the formation of angiotensin II . This is achieved by the competitive inhibition of ACE by enalaprilat, the active metabolite of enalapril . This inhibition hinders the production of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure .

Temporal Effects in Laboratory Settings

Enalapril maleate is reported to be quite stable in the solid state under dry or various humid conditions . It becomes unstable in some tablet formulations when mixed with matrix and exposed to the same conditions .

Dosage Effects in Animal Models

In animal models, single oral doses of enalapril above 1,000 mg/kg and ≥1,775 mg/kg were associated with lethality in mice and rats, respectively .

Metabolic Pathways

Enalapril maleate is absorbed and bioavailable as enalaprilat . Both compounds undergo renal excretion without further metabolism . The functional half-life for accumulation of enalaprilat is 11 hours, and this is increased in the presence of a reduction in renal function .

Transport and Distribution

Enalapril maleate is orally administered and is rapidly biotransformed into its active metabolite, enalaprilat . The distribution of enalapril maleate and its active metabolite within cells and tissues is facilitated by this biotransformation process .

Subcellular Localization

The subcellular localization of enalapril maleate and its active metabolite, enalaprilat, is primarily within the bloodstream where they exert their effects . They are not typically localized within specific cellular compartments or organelles, as their primary function involves systemic blood pressure regulation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’énalapril est synthétisé par une série de réactions chimiques à partir de l’alcool benzylique. Le processus implique plusieurs étapes, notamment des réactions d’acylation, de réduction et de condensation. Une méthode courante consiste à utiliser du carbonate de bis(trichlorométhyl) pour l’acylation, suivie d’une condensation avec la L-proline pour former l’énalapril .

Méthodes de production industrielle

Dans les milieux industriels, l’énalapril est souvent produit sous forme de maléate d’énalapril. Le processus implique le mélange de this compound avec un composé alcalin de sodium et d’autres excipients, suivi d’un séchage et d’un traitement ultérieur pour former des comprimés .

Analyse Des Réactions Chimiques

Types de réactions

L’énalapril subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Le principal produit formé par l’oxydation et l’hydrolyse de l’énalapril est l’énalaprilate, qui est la forme active du médicament .

Applications de la recherche scientifique

L’énalapril a un large éventail d’applications en recherche scientifique, notamment :

Propriétés

{ "Design of the Synthesis Pathway": "Enalapril maleate can be synthesized through a multi-step process involving the conversion of starting materials into intermediate compounds, followed by their further reaction to form the final product.", "Starting Materials": [ "L-Proline", "Ethyl acetoacetate", "2-Chloroethanol", "Sodium hydroxide", "Methanol", "Hydrogen chloride", "Maleic acid" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2-chloroethanol in the presence of sodium hydroxide to form ethyl 2-hydroxy-2-(2-chloroethoxy)acetate.", "Step 2: L-Proline is reacted with ethyl 2-hydroxy-2-(2-chloroethoxy)acetate in methanol to form enalapril.", "Step 3: Enalapril is reacted with maleic acid in the presence of hydrogen chloride to form enalapril maleate." ] }

Numéro CAS

76095-16-4

Formule moléculaire

C24H32N2O9

Poids moléculaire

492.5 g/mol

Nom IUPAC

(E)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,16-,17-;/m0./s1

Clé InChI

OYFJQPXVCSSHAI-OIVMOUHBSA-N

SMILES isomérique

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C/C(=O)O)\C(=O)O

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O

SMILES canonique

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O

Apparence

White to Off-White Solid

melting_point

143-144.5
143 - 144.5 °C

76420-75-2
76095-16-4

Description physique

Solid

Pictogrammes

Corrosive; Irritant; Health Hazard

Pureté

98%

Numéros CAS associés

76095-16-4 (maleate)

Solubilité

In water, 1.64X10+4 mg/L at 25 °C
2.13e-01 g/L

Synonymes

N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline (2Z)-2-Butenedioate;  Acapril;  Acetensil;  Alphrin;  Amprace;  Enaloc;  Enapren;  Enapril;  Enaprin;  Glioten;  Hipoartel;  Hytrol;  Innovace;  Innovade;  Lapril;  Lotrial;  MK 421;  Reniten;  Renivace;  Tenace;  Unaril;  Vasotec;  Xanef

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enalapril maleate
Reactant of Route 2
Reactant of Route 2
Enalapril maleate
Reactant of Route 3
Reactant of Route 3
Enalapril maleate
Reactant of Route 4
Enalapril maleate
Reactant of Route 5
Enalapril maleate
Reactant of Route 6
Enalapril maleate
Customer
Q & A

Q1: How does Enalapril Maleate exert its antihypertensive effect?

A1: Enalapril Maleate is a prodrug that is rapidly metabolized to Enalaprilat. Enalaprilat acts as a highly specific and competitive inhibitor of angiotensin-converting enzyme (ACE). [] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [] By reducing angiotensin II levels, Enalapril Maleate lowers blood pressure by inducing vasodilation and decreasing aldosterone secretion. [, ]

Q2: Does Enalapril Maleate impact homocysteine levels?

A2: Yes, studies have shown that Enalapril Maleate, particularly when combined with folic acid, can significantly decrease plasma homocysteine (Hcy) levels in hypertensive patients. [, , , , ] This effect is more pronounced in patients with elevated baseline Hcy levels (hyperhomocysteinemia). []

Q3: How does Enalapril Maleate affect vascular remodeling in hypertension?

A3: Research suggests that Enalapril Maleate can alleviate endoplasmic reticulum stress (ERS) in vascular smooth muscle cells, a key factor in vascular remodeling associated with hypertension. [] This is achieved by downregulating the expression of ERS markers like GRP78 and CHOP. [] The reduction in Hcy levels by Enalapril Maleate also contributes to its positive impact on vascular remodeling. []

Q4: What is the molecular formula and weight of Enalapril Maleate?

A4: While the provided research papers do not explicitly state the molecular formula and weight of Enalapril Maleate, they do provide insights into its structure. For precise information, consult a chemical database or the drug's monograph.

Q5: Can you provide information on spectroscopic data for Enalapril Maleate?

A5: Infrared spectroscopy (ATR-FTIR) studies have identified specific vibration signals characteristic of Enalapril Maleate, including peaks at 3211 cm-1 (N-H), 1750 cm-1 (C=O, ester), 1725 cm-1 (C=O, acid) and 1645 (C=O, amide). [] This information helps in structural characterization and identification of the compound.

Q6: What are some strategies to improve the stability of Enalapril Maleate formulations?

A8: Several approaches can be employed to enhance the stability of Enalapril Maleate formulations. These include: * Hot-Melt Granulation: Utilizing hydrophobic binders like stearic acid or glyceryl monostearate during hot-melt granulation has demonstrated improved stability, potentially surpassing the stability of enalapril sodium salt. [] * Fluidized Bed Hot Melt Granulation: Employing hydrophilic materials like Gelucire 50/13®, polyethylene glycol 6000, and Poloxamer 407® as binders in this granulation technique has been shown to significantly enhance chemical stability. []

Q7: What is the impact of different pH conditions on the dissolution of Enalapril Maleate tablets?

A9: Dissolution studies using a flow-through cell method have demonstrated variations in the dissolution profiles of Enalapril Maleate tablets from different manufacturers. [] This suggests potential differences in formulation and manufacturing processes that impact drug release. Additionally, Enalapril Maleate exhibits pH-dependent degradation. []

Q8: How is Enalapril Maleate absorbed and metabolized in the body?

A10: Enalapril Maleate is a prodrug that is rapidly absorbed after oral administration and undergoes significant first-pass metabolism in the liver to its active metabolite, Enalaprilat. [, ] The bioavailability of Enalapril Maleate is approximately 40% due to this first-pass effect. []

Q9: What is the relationship between the pharmacokinetic parameters of Enalapril Maleate and its clinical efficacy?

A11: Studies have demonstrated a strong correlation between the in vivo absorption of Enalapril Maleate and its in vitro dissolution profile. [] This highlights the importance of dissolution testing in predicting the drug's bioavailability and, consequently, its therapeutic effectiveness.

Q10: Have there been studies comparing Enalapril Maleate to other antihypertensive drugs?

A12: Yes, clinical trials have compared Enalapril Maleate to other antihypertensive agents like Losartan Potassium. [, ] In a randomized, double-blind study, Enalapril Maleate 20 mg provided similar blood pressure reductions to Losartan Potassium 50 mg. []

Q11: What is known about the safety profile of Enalapril Maleate?

A11: Enalapril Maleate is generally well-tolerated, but like all medications, it can cause side effects. Information regarding potential adverse events, contraindications, and interactions with other medications should be obtained from the drug's prescribing information.

Q12: Does Enalapril Maleate interact with drug transporters?

A14: Research on Caco-2 cells suggests that Enalapril Maleate, along with other ACE inhibitors like Captopril, might utilize the H+-coupled dipeptide transport system for absorption. [] This finding highlights the potential for drug interactions with other substrates of this transporter.

Q13: What analytical techniques are commonly employed to quantify Enalapril Maleate in biological samples?

A15: High-performance liquid chromatography (HPLC) coupled with various detection methods like UV detection [, , ] and mass spectrometry (MS) [] are widely used to quantify Enalapril Maleate in plasma samples for pharmacokinetic studies.

Q14: How is the quality of Enalapril Maleate tablets controlled?

A16: Quality control measures for Enalapril Maleate tablets encompass several parameters outlined in pharmacopoeial guidelines, including: * Assay: Determining the content of Enalapril Maleate in the tablets to ensure accurate dosage. [, ] * Dissolution Testing: Evaluating the rate at which the drug dissolves from the tablet matrix, crucial for predicting bioavailability. [, , ] * Uniformity of Dosage Units: Assessing the consistency of drug content within and between tablets. [, ] * Impurity Profiling: Identifying and quantifying any degradation products to guarantee product safety and efficacy. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.